Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-isopropylphenyl)propanoyl]-D-alanyl-D-leucinate
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Overview
Description
METHYL N-[(2S,3R)-3-AMINO-2-HYDROXY-3-(4-ISOPROPYLPHENYL)PROPANOYL]-D-ALANYL-D-LEUCINATE is a hybrid peptide compound. Hybrid peptides are organic compounds containing at least two different types of amino acids linked through a peptide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
METHYL N-[(2S,3R)-3-AMINO-2-HYDROXY-3-(4-ISOPROPYLPHENYL)PROPANOYL]-D-ALANYL-D-LEUCINATE can undergo various chemical reactions, including:
Oxidation: Involving the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involving the conversion of carbonyl groups to hydroxyl groups.
Substitution: Involving the replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein interactions and enzymatic processes.
Medicine: Explored for its potential therapeutic effects and drug development.
Industry: Potential applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL N-[(2S,3R)-3-AMINO-2-HYDROXY-3-(4-ISOPROPYLPHENYL)PROPANOYL]-D-ALANYL-D-LEUCINATE involves its interaction with specific molecular targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- METHYL N-[(2S,3R)-3-AMINO-2-HYDROXY-3-(4-METHYLPHENYL)PROPANOYL]-D-ALANYL-D-LEUCINATE
- Other hybrid peptides containing different amino acid sequences .
Uniqueness
METHYL N-[(2S,3R)-3-AMINO-2-HYDROXY-3-(4-ISOPROPYLPHENYL)PROPANOYL]-D-ALANYL-D-LEUCINATE is unique due to its specific amino acid sequence and the presence of the isopropylphenyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H35N3O5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-3-(4-propan-2-ylphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C22H35N3O5/c1-12(2)11-17(22(29)30-6)25-20(27)14(5)24-21(28)19(26)18(23)16-9-7-15(8-10-16)13(3)4/h7-10,12-14,17-19,26H,11,23H2,1-6H3,(H,24,28)(H,25,27)/t14-,17+,18+,19-/m0/s1 |
InChI Key |
WIWZNHHLFMPGGO-PIKADFDJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)OC)NC(=O)[C@H]([C@@H](C1=CC=C(C=C1)C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C)NC(=O)C(C(C1=CC=C(C=C1)C(C)C)N)O |
Origin of Product |
United States |
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